molecular formula C16H8Cl2FNOS2 B4877026 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4877026
M. Wt: 384.3 g/mol
InChI Key: NNBKJOKHMFAOCR-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of several pathogenic microorganisms. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, and to modulate various cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its versatility. It can be used in a range of applications, including cell culture studies, animal models, and material science research. Additionally, it is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific research needs. However, one limitation of 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential avenue of research is the development of new antitumor agents based on this compound, as it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify its targets and pathways of activity. Furthermore, research on the potential use of this compound in material science and other fields is also warranted. Overall, 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one represents a promising area of research with potential applications in a range of fields.

Synthesis Methods

The synthesis of 5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

5-(3,4-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antibacterial and antifungal properties, and has shown activity against several pathogenic microorganisms. Furthermore, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNOS2/c17-12-6-1-9(7-13(12)18)8-14-15(21)20(16(22)23-14)11-4-2-10(19)3-5-11/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBKJOKHMFAOCR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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